Isoform Potency: Arginase Inhibitor 1 vs. ABH Against Recombinant Human Arginase I
Arginase inhibitor 1 demonstrates enhanced potency against recombinant human arginase I compared to the first-generation boronic acid inhibitor ABH, with an IC50 of 223 nM versus 311 nM for ABH under comparable biochemical assay conditions [1]. This ~1.4-fold improvement in potency is attributed to the α-piperidinylethyl substituent, which engages additional contacts at the active site mouth not available to the unsubstituted ABH scaffold [2].
| Evidence Dimension | Inhibitory potency against recombinant human arginase I (hARG1) |
|---|---|
| Target Compound Data | IC50 = 223 ± 22.3 nM |
| Comparator Or Baseline | ABH: IC50 = 311 nM |
| Quantified Difference | Arginase inhibitor 1 is ~1.4-fold more potent than ABH (223 nM vs. 311 nM) |
| Conditions | Recombinant human arginase I; 96-well plate assay; 100 mM sodium phosphate buffer, pH 7.4, containing 130 mM NaCl and 1 mg/mL OVA; L-arginine substrate; 60 min incubation at 37°C |
Why This Matters
For researchers requiring maximal hARG1 inhibition at the lowest compound concentration, Arginase inhibitor 1 offers a quantitatively established potency advantage over the widely used reference inhibitor ABH.
- [1] Van Zandt MC, Whitehouse DL, Golebiowski A, et al. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. J Med Chem. 2013;56(6):2568-2580. View Source
- [2] Golebiowski A, Whitehouse D, Beckett RP, et al. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorg Med Chem Lett. 2013;23(7):2027-2030. View Source
